molecular formula C18H19N3O3S2 B10994121 Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10994121
M. Wt: 389.5 g/mol
InChI Key: LTJFBYJNWRNIDV-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzothiazole with butanoyl chloride to form an intermediate, which is then reacted with ethyl 4-methyl-1,3-thiazole-5-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(1,3-benzothiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[4-(1,3-benzothiazol-2-yl)propionyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of both benzothiazole and thiazole rings in its structure enhances its potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[4-(1,3-benzothiazol-2-yl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-3-24-17(23)16-11(2)19-18(26-16)21-14(22)9-6-10-15-20-12-7-4-5-8-13(12)25-15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,21,22)

InChI Key

LTJFBYJNWRNIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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